molecular formula C19H19NO3 B379490 Ethyl 5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate CAS No. 26582-44-5

Ethyl 5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No. B379490
CAS RN: 26582-44-5
M. Wt: 309.4g/mol
InChI Key: QJUANFLACZTKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is an indolyl carboxylic acid.

Scientific Research Applications

Anti-Hepatitis B Virus Activities

A study by Zhao et al. (2006) reports on the synthesis of several ethyl 5-hydroxyindole-3-carboxylates and their evaluation for anti-HBV (Hepatitis B Virus) activities. Among the synthesized compounds, a particular variant displayed significant anti-HBV activity, surpassing the positive control lamivudine.

Pharmacological Investigation for Antihypertensive and Anti-inflammatory Activities

Chikhale et al. (2009) in their study, detailed in the European journal of medicinal chemistry, synthesized new derivatives of ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates. These compounds were tested for antihypertensive and anti-inflammatory activities, showing promising results compared to established drugs like nifedipine and indomethacin.

Potential in Antitubercular Therapy

Sharma et al. (2019) explored the bioisosteric replacement of a previously reported antitubercular agent and synthesized a series of derivatives, including ethyl 1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indole-3-carboxylate. Their research, published in Bioorganic & medicinal chemistry, revealed promising in vitro activity against Mycobacterium tuberculosis, highlighting its potential in tuberculosis treatment.

Inhibiting Human 5-Lipoxygenase

Peduto et al. (2014) in their study in the European journal of medicinal chemistry synthesized ethyl 5-hydroxyindole-3-carboxylate derivatives that efficiently inhibit human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotrienes biosynthesis. This discovery is pivotal for pharmacotherapy of inflammatory and allergic diseases.

properties

CAS RN

26582-44-5

Molecular Formula

C19H19NO3

Molecular Weight

309.4g/mol

IUPAC Name

ethyl 5-methoxy-2-methyl-1-phenylindole-3-carboxylate

InChI

InChI=1S/C19H19NO3/c1-4-23-19(21)18-13(2)20(14-8-6-5-7-9-14)17-11-10-15(22-3)12-16(17)18/h5-12H,4H2,1-3H3

InChI Key

QJUANFLACZTKLM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC=C3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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